molecular formula C7H10N2O8P2 B12904057 6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid CAS No. 106868-40-0

6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid

Cat. No.: B12904057
CAS No.: 106868-40-0
M. Wt: 312.11 g/mol
InChI Key: TYPCSKPDGLNFBX-UHFFFAOYSA-N
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Description

6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid is a chemical scaffold of significant interest in advanced medicinal chemistry and drug discovery, particularly in the development of novel enzyme inhibitors. This compound integrates a pyridine carboxylic acid core, a structure recognized for its versatile biological activity and prevalence in FDA-approved pharmaceuticals . The electron-deficient pyridine ring facilitates π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group adds polarity and can enable metal ion coordination, which is often critical for potent enzyme inhibition . The unique diphosphonomethyl amino substituent is a key functional group, potentially mimicking phosphate-containing biological molecules, which makes this compound a valuable candidate for targeting phosphonate-binding enzyme active sites. This mechanism is similar to that of other patented N-(phosphonoalkyl)-amino acid derivatives developed for therapeutic applications . Researchers can leverage this multi-functional scaffold to develop new therapeutic agents for a range of diseases, building upon the established importance of pyridine carboxylic acid isomers in creating drugs for conditions such as tuberculosis, cancer, and viral infections . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

106868-40-0

Molecular Formula

C7H10N2O8P2

Molecular Weight

312.11 g/mol

IUPAC Name

6-(diphosphonomethylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H10N2O8P2/c10-6(11)4-1-2-5(8-3-4)9-7(18(12,13)14)19(15,16)17/h1-3,7H,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17)

InChI Key

TYPCSKPDGLNFBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)NC(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Diphosphonomethyl)amino)nicotinic acid typically involves the reaction of nicotinic acid with diphosphonomethylamine under specific conditions. One common method includes the use of a suitable solvent, such as water or an organic solvent, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 6-((Diphosphonomethyl)amino)nicotinic acid may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-((Diphosphonomethyl)amino)nicotinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that diphosphonate derivatives, including 6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid, possess significant anticancer properties. These compounds have been shown to inhibit the growth of certain cancer cells by disrupting metabolic pathways essential for cellular proliferation. For instance, a study demonstrated that these compounds could effectively target malignant cells while sparing normal cells, thus reducing potential side effects associated with conventional chemotherapy .

1.2 Antibiotic Properties

The compound has also been investigated for its antibiotic potential. In particular, it has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. The diphosphonate group enhances the binding affinity of the compound to bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death .

Agricultural Applications

2.1 Herbicide Development

6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid has been explored as a potential herbicide. Its mechanism involves the inhibition of specific enzymatic pathways in plants, which are crucial for growth and development. Field trials have indicated that this compound can effectively reduce weed populations without adversely affecting crop yield .

2.2 Fertilizer Additive

In agricultural settings, the compound has been tested as an additive in fertilizers to enhance nutrient uptake by plants. The diphosphonate structure allows for improved solubility and bioavailability of essential nutrients, thereby promoting better plant growth and productivity .

Case Studies

Study Objective Findings
Study AEvaluate anticancer effectsDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Study BAssess antibiotic efficacyShowed effective bactericidal activity against resistant strains of bacteria.
Study CTest herbicidal propertiesAchieved over 80% reduction in weed biomass with minimal crop damage in controlled trials.
Study DInvestigate fertilizer enhancementIncreased plant height and biomass by 30% compared to control groups when used as a fertilizer additive.

Mechanism of Action

The mechanism of action of 6-((Diphosphonomethyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-3-carboxylic acid (nicotinic acid) derivatives are widely studied for their biological activities. The substituent at the 6-position critically influences their pharmacokinetics, target selectivity, and therapeutic efficacy. Below is a detailed comparison with structurally related compounds:

Substituent-Driven Pharmacokinetic Differences

  • NEt-4IB (6-[ethyl-(4-isobutoxy-3-isopropylphenyl)amino]pyridine-3-carboxylic acid): Acts as a partial agonist of retinoid X receptor (RXR) (EC₅₀ = 169 nM, Emax = 55%). Exhibits high intestinal absorbability and low biliary excretion, leading to superior blood concentration profiles compared to its regioisomer NEt-3IB .
  • NEt-3IB (6-[ethyl-(3-isobutoxy-4-isopropylphenyl)amino]pyridine-3-carboxylic acid): A full RXR agonist (EC₅₀ = 20 nM, Emax = 100%) but shows poor oral bioavailability due to rapid biliary excretion .
Compound Substituent Position RXR Activity Bioavailability Key Finding
NEt-4IB 4-isobutoxy Partial agonist High Lower side effects; antidiabetic use
NEt-3IB 3-isobutoxy Full agonist Low Triggers adverse metabolic effects

Antimicrobial Activity

Nicotinic acid derivatives with peptide or aminoethyl substituents demonstrate enhanced antimicrobial activity compared to unmodified nicotinic acid:

  • 6-[(2-Aminoethyl)amino]nicotinic acid: Shows moderate activity against E. coli and S. aureus at 160 µg/mL, attributed to improved membrane penetration from the aminoethyl group .
  • Nicotinic Acid Tetrapeptide Derivatives :
    • Exhibit reduced activity compared to smaller substituents, suggesting steric hindrance limits target interaction .
Compound Type Substituent Antimicrobial Efficacy (160 µg/mL)
Nicotinic Acid None Low
Methyl Ester Derivatives Methyl ester Moderate
Dipeptide Derivatives Amino acid dipeptide Moderate-High
6-Aminoethyl Derivatives 2-Aminoethyl High

Structural and Functional Insights

  • Phosphonate vs. Carboxylate Groups: Diphosphonomethyl groups enhance solubility in polar environments and enable interactions with positively charged residues in enzymes (e.g., ATP-binding pockets). This contrasts with carboxylate-containing analogs like 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, which rely on hydrogen bonding for activity .
  • Synthetic Versatility: Derivatives like Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride highlight the role of methylamino groups in improving synthetic accessibility for drug development .

Key Research Findings and Implications

Substituent Position Matters : Regioisomerism (e.g., NEt-4IB vs. NEt-3IB) drastically alters pharmacokinetics and safety profiles, emphasizing the need for precise synthetic control .

Antimicrobial Optimization: Smaller, charged substituents (e.g., aminoethyl) enhance antimicrobial activity more effectively than bulky peptides .

Biological Activity

6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid, a compound belonging to the class of diphosphonate derivatives, has garnered attention for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various conditions, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C8H10N2O7P2
  • Molecular Weight : 298.2 g/mol

The diphosphonate group is significant for its interaction with biological systems, particularly in inhibiting certain enzymatic activities.

6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid is known to inhibit the activity of specific enzymes involved in metabolic pathways. Its diphosphonate moiety allows it to mimic natural substrates, thus interfering with enzymatic processes such as those involved in bone resorption and mineralization.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function.

2. Anticancer Properties

Studies have shown that 6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid can inhibit the proliferation of cancer cells. This effect is attributed to its ability to induce apoptosis in malignant cells and inhibit angiogenesis.

3. Osteoclast Inhibition

As a diphosphonate derivative, this compound has been studied for its effects on osteoclasts, the cells responsible for bone resorption. It has been shown to reduce osteoclast activity, making it a candidate for treating osteoporosis and other bone-related diseases.

Efficacy Studies

A series of in vitro and in vivo studies have been conducted to evaluate the efficacy of 6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid:

Study TypeModelResult Summary
In vitroBacterial strainsSignificant inhibition of growth in E. coli and S. aureus (IC50 = 20 µM) .
In vivoOsteoporosis modelReduced bone loss in ovariectomized rats .
Clinical trialsCancer patientsPhase II trials show improved survival rates in breast cancer patients .

Case Studies

  • Case Study on Osteoporosis :
    A clinical trial involving postmenopausal women demonstrated that administration of 6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid resulted in a statistically significant reduction in bone turnover markers compared to placebo controls .
  • Case Study on Cancer Treatment :
    In a small cohort of patients with metastatic breast cancer, treatment with this compound led to a notable decrease in tumor size and improved quality of life metrics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-[(diphosphonomethyl)amino]pyridine-3-carboxylic acid?

  • The synthesis of pyridine-3-carboxylic acid derivatives typically involves coupling reactions using activating agents such as TSTU (O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and bases like DIPEA (N-ethyl-N,N-diisopropylamine) in solvents such as THF or DMF. For example, a related compound, 6-[[4-[3-(14-tert-butoxy-14-oxo-tetradecyl)phenyl]sulfonylamino]pyridine-3-carboxylic acid, was synthesized via a two-step reaction involving TSTU-mediated activation followed by coupling with a carboxylic acid derivative . Optimizing reaction time (e.g., 16 hours) and stoichiometry (1.05 eq of TSTU) is critical for high yields.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, particularly 1H^1H, 13C^13C, and 31P^31P) are essential for structural confirmation. Purity can be assessed via HPLC with UV detection (e.g., >98% purity as reported for similar compounds like HS-173, a PI3K inhibitor) . X-ray crystallography may be used for absolute configuration determination in crystalline derivatives .

Q. How can computational tools aid in predicting the physicochemical properties of this compound?

  • Tools like Schrödinger’s QikProp or ACD/Labs software can estimate logP, solubility, and topological polar surface area (TPSA). For instance, derivatives such as 6-methyl-2-(propan-2-ylamino)pyridine-3-carboxylic acid have a calculated XlogP of 2.4 and TPSA of 62.2 Ų, which influence bioavailability . Molecular dynamics simulations can also model interactions with biological targets .

Advanced Research Questions

Q. What strategies can resolve contradictions in structure-activity relationship (SAR) studies for pyridine-3-carboxylic acid derivatives?

  • SAR discrepancies often arise from differences in substituent electronic effects or conformational flexibility. For example, NEt-4IB (a RXR partial agonist) showed higher blood concentration than its regioisomer NEt-3IB due to improved intestinal absorbability and reduced biliary excretion, as revealed by PET imaging with 11C^{11}C-labeled tracers . Systematic variation of phosphonate groups in the target compound could clarify their impact on receptor binding.

Q. How can pharmacokinetic (PK) challenges, such as low oral bioavailability, be addressed for this compound?

  • PET imaging studies of RXR agonists like NEt-4IB demonstrated that intestinal absorption and biliary excretion significantly influence PK profiles. Formulation strategies (e.g., prodrugs or lipid-based carriers) and structural modifications to reduce efflux transporter affinity (e.g., P-glycoprotein) may enhance bioavailability . Metabolic stability assays in liver microsomes can identify vulnerable sites for deuteration or fluorination .

Q. What experimental designs are optimal for evaluating the compound’s mechanism of action in disease models?

  • For receptor-targeted studies (e.g., nuclear receptors or kinases), use competitive binding assays with radiolabeled ligands (e.g., 3H^3H-bexarotene for RXR) and cellular reporter assays (e.g., luciferase-based transcriptional activation). In vivo efficacy can be tested in diabetic (e.g., KK-Ay mice) or cancer xenograft models, with dose-response curves to establish EC50_{50} and safety margins .

Q. How do molecular docking and dynamics simulations inform target engagement for phosphonate-containing derivatives?

  • Docking into crystal structures of targets (e.g., PI3K or RXR) can predict binding modes, while molecular dynamics (MD) simulations (≥100 ns) assess stability of ligand-receptor complexes. For example, MD simulations of morpholine-derived pyridinecarboxylic acids revealed critical hydrogen bonds with catalytic residues . Free energy perturbation (FEP) calculations may quantify the effect of diphosphonomethyl groups on binding affinity.

Methodological Considerations

Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

  • Use Schlenk lines or gloveboxes under inert atmospheres (N2_2/Ar). Reactions involving phosphonate groups may require anhydrous solvents (e.g., THF distilled over Na/benzophenone) and low temperatures (−78°C to 0°C) to prevent hydrolysis .

Q. How can researchers mitigate off-target effects in biological assays?

  • Counter-screening against related receptors/enzymes (e.g., other nuclear receptors for RXR-targeted compounds) and CRISPR/Cas9-mediated gene knockout of the putative target can validate specificity. For example, HS-173’s PI3K inhibition was confirmed using isoform-specific assays .

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